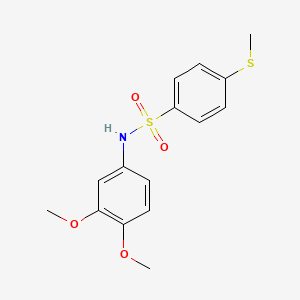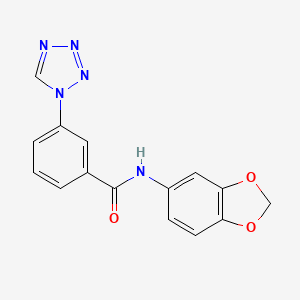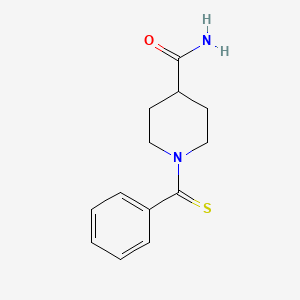![molecular formula C17H20N2O3S B5785433 N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5785433.png)
N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide, also known as DMSO2-AM, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action and its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide involves the inhibition of protein kinase B (PKB/Akt) signaling pathway. PKB/Akt is a key signaling pathway involved in cell survival, proliferation, and apoptosis. N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide inhibits this pathway by binding to the pleckstrin homology (PH) domain of PKB/Akt, thereby preventing its activation. This leads to the inhibition of cell survival and proliferation, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of PKB/Akt and its downstream targets, such as glycogen synthase kinase-3β (GSK-3β) and mammalian target of rapamycin (mTOR). This leads to the inhibition of cell survival and proliferation, and induction of apoptosis in cancer cells. In addition, N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide in lab experiments is its specificity towards PKB/Akt pathway. This allows for the study of the specific effects of inhibiting this pathway. However, one of the limitations of using N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide is its potential toxicity at high concentrations. Therefore, it is important to use appropriate concentrations and controls in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide. One area of research is the development of novel analogs of N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide with improved efficacy and reduced toxicity. Another area of research is the study of the combination of N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide with other anticancer agents for synergistic effects. In addition, the study of the effects of N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide on other signaling pathways and cellular processes is an area of interest for future research.
In conclusion, N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide is a compound with potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of PKB/Akt signaling pathway, leading to the inhibition of cell survival and proliferation, and induction of apoptosis in cancer cells. N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has several biochemical and physiological effects, including anti-inflammatory effects. It has advantages and limitations for lab experiments, and there are several future directions for its study.
Métodos De Síntesis
The synthesis of N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide involves the reaction of 4-aminobenzamide with methylsulfonyl chloride, followed by N-methylation using dimethyl sulfate. The resulting intermediate is then reacted with 2,4-dimethylphenyl magnesium bromide to yield the final product, N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammation. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. In addition, N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been shown to have anti-inflammatory effects in animal models of inflammation.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12-5-10-16(13(2)11-12)18-17(20)14-6-8-15(9-7-14)19(3)23(4,21)22/h5-11H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBRTPUFZRRPMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785355.png)
![3-benzyl-2-(ethylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5785359.png)






![2-[(6-bromo-2-naphthyl)oxy]-N-methylacetamide](/img/structure/B5785402.png)


![N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5785431.png)
![N-(2-chlorobenzyl)-N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5785441.png)
![ethyl 2-[(2,3-dimethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5785444.png)